N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide
Overview
Description
N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amination: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Thioamide Formation: The amino compound is reacted with carbon disulfide and an alkyl halide to form the thioamide linkage.
Acylation: Finally, the thioamide is acylated with 2-(1-naphthyl)acetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide analogs: Compounds with similar structures but different substituents on the phenyl or naphthyl rings.
Thioamide derivatives: Compounds containing the thioamide functional group but with different aromatic or aliphatic groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-2-naphthalen-1-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-17-9-8-14(22(25)26)11-16(17)20-19(27)21-18(24)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11,23H,10H2,(H2,20,21,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAYKUIMDHFFTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(=S)NC3=C(C=CC(=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.